Methyl ethyl xanthate

Description

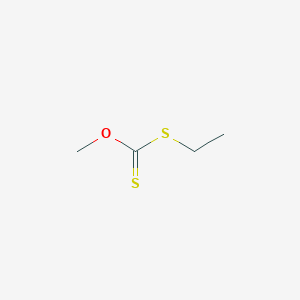

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8OS2 |

|---|---|

Molecular Weight |

136.2 g/mol |

IUPAC Name |

O-methyl ethylsulfanylmethanethioate |

InChI |

InChI=1S/C4H8OS2/c1-3-7-4(6)5-2/h3H2,1-2H3 |

InChI Key |

IJQRKOALSGKDLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=S)OC |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Optimization

Conventional Synthetic Approaches

The kneading method is a prevalent industrial process for synthesizing xanthates. google.comjustia.com This technique involves the direct reaction of an alcohol, such as ethanol (B145695), and carbon disulfide in a kneader, followed by the gradual addition of a powdered caustic alkali like sodium hydroxide (B78521). google.comgoogle.com The reaction is typically carried out at a temperature range of 25°C to 35°C. google.compatsnap.com While this method is valued for its simple production process and low cost, it presents several challenges. google.comgoogle.com

One major drawback is the poor heat and mass transfer within the reaction mixture, which can lead to localized high temperatures and non-uniform mixing. google.comgoogle.com These conditions can result in a higher content of impurities and a strong, pungent odor in the final product. google.comgoogle.com Consequently, the purity and yield of the xanthate produced via the kneading method are often lower compared to other techniques. google.comgoogle.com For instance, a process involving the reaction of ethanol and carbon disulfide with powdered sodium hydroxide at 20°C to 30°C for 2.5 hours resulted in sodium ethyl xanthate with a purity of 80.7% and a yield of 84.3%. google.com In another instance, reacting absolute ethanol and carbon disulfide with powdered sodium hydroxide at 20-35°C for 4 hours yielded a product with 82.44% purity. justia.com

| Kneading Method Example | Reactants | Conditions | Purity | Yield |

| Example 1 | Ethanol, Carbon Disulfide, Powdered Sodium Hydroxide | 20-30°C, 2.5 hours | 80.7% | 84.3% |

| Example 2 | Absolute Ethanol, Carbon Disulfide, Powdered Sodium Hydroxide | 20-35°C, 4 hours | 82.44% | N/A |

To overcome the limitations of the kneading method, solvent-based approaches have been developed. The use of a reaction medium, such as tetrahydrofuran (B95107) (THF), facilitates better mixing and temperature control, leading to a higher purity and yield of the resulting xanthate. google.com In this method, a monohydric alcohol is reacted with carbon disulfide and a caustic alkali in THF at a controlled temperature, typically between 0°C and 30°C. google.comgoogle.com

The process generally involves stirring the alcohol and caustic alkali in THF, followed by the slow addition of carbon disulfide. google.com This approach has been shown to produce xanthates with purities exceeding 98% and yields ranging from 96% to 98%. google.com A key advantage of using THF is its relatively low boiling point (65-66°C), which allows for easy recovery and recycling. google.com This method is particularly suitable for producing higher-grade xanthates. google.com

A fundamental and widely applied method for xanthate synthesis is the reaction of an alcohol with carbon disulfide in the presence of a caustic alkali, such as sodium hydroxide or potassium hydroxide. google.comgloballcadataaccess.org This reaction forms the basis for both the kneading and solvent-based methodologies. The first step involves the formation of a sodium alkoxide from the reaction of the alcohol with the caustic alkali. globallcadataaccess.org Subsequently, the alkoxide reacts with carbon disulfide to produce the xanthate. globallcadataaccess.org

The reaction is exothermic and requires careful temperature control to prevent side reactions. justia.comgloballcadataaccess.org Typically, the reaction temperature is maintained below 40°C through cooling. justia.comgloballcadataaccess.org The choice of alkali (sodium hydroxide or potassium hydroxide) can influence the properties of the resulting xanthate. patsnap.com This method is versatile and can be adapted for a wide range of primary alcohols. google.comrsc.org

While the primary synthesis of xanthate salts involves an alcohol, carbon disulfide, and a base, alkyl halides can be employed in subsequent reactions to form S-alkyl xanthates. One direct method involves the substitution of α-(acyloxy)alkyl halides with a xanthate salt. encyclopedia.pubpreprints.org For example, methyl chloride can be used as an alkylating agent to convert a potassium xanthate to a methyl xanthate. google.com

Another approach involves the nucleophilic substitution of alkyl halides with a potassium xanthate (ROCS₂K) to generate xanthate intermediates. mdpi.com This method is part of a broader strategy for synthesizing various sulfur-containing compounds. mdpi.com For instance, the reaction of alkyl halides with potassium O-ethyl xanthate can be used to prepare S-α-(acyloxy)alkyl xanthates. preprints.org The use of alkyl halides offers a pathway to a diverse range of xanthate derivatives. encyclopedia.pubresearchgate.net

Optimization of Synthetic Conditions for Methyl Ethyl Xanthate

To maximize the efficiency of this compound synthesis, it is essential to optimize key reaction parameters. The reaction temperature and duration are critical factors that directly influence the yield and purity of the final product.

The temperature at which the synthesis is conducted has a significant impact on both the rate of reaction and the formation of byproducts. For the reaction of an alcohol with carbon disulfide and a caustic alkali, maintaining a controlled temperature is crucial. In the kneading method, the reaction is typically performed between 25°C and 35°C. google.compatsnap.com In solvent-based methods using tetrahydrofuran, a temperature range of 0°C to 30°C is often employed to achieve high purity and yield. google.comgoogle.com One study on the synthesis of sodium ethyl xanthate (Na-EtX) found that the optimal reaction temperature during the addition of carbon disulfide was 35°C. mdpi.com

Reaction time is another critical parameter. Insufficient reaction time can lead to incomplete conversion of reactants, while excessively long durations may promote the decomposition of the xanthate product. In a solvent-based synthesis of sodium dodecyl xanthate using tetrahydrofuran, a reaction time of 3 hours at 10-20°C after the addition of carbon disulfide was utilized. google.com For the synthesis of Na-EtX, an optimal reaction time of 4.5 hours was identified, resulting in a yield of 87.71%. mdpi.com Shortening the reaction time in some syntheses can significantly decrease the yield. nih.gov

| Synthesis | Optimal Temperature | Optimal Time | Yield | Purity |

| Sodium Ethyl Xanthate (Na-EtX) | 35°C | 4.5 hours | 87.71% | N/A |

| Sodium Dodecyl Xanthate | 10-20°C | 3 hours | 97.5% | 99.1% |

Strategies for Impurity Reduction in this compound Synthesis

The synthesis of xanthate salts, such as this compound, is typically achieved through the reaction of an alcohol with carbon disulfide and an alkali hydroxide. This process, known as xanthation, can result in a product of 90–95% purity. However, various impurities can arise, including residual reactants and byproducts from side reactions.

Common impurities in technical-grade xanthates include alkali metal sulfides, sulfates, trithiocarbonates, thiosulfates, sulfites, and carbonates. The presence of unreacted alcohol and alkali hydroxide also contributes to the impurity profile. Traditional synthesis techniques, such as the "kneading method," can suffer from poor heat and mass transfer, leading to localized high temperatures and non-uniform mixing. These conditions can increase impurity levels and result in a product with a strong, pungent odor.

To enhance purity and yield, several strategies can be employed. One improved method involves using tetrahydrofuran as the reaction medium. This approach facilitates better temperature control and more uniform mixing, leading to a product with higher purity, higher yield, and a milder odor. google.com Post-synthesis purification is also crucial. Column chromatography using a silica (B1680970) gel stationary phase with a hexane/ethyl acetate (B1210297) eluent is an effective method for purifying the crude product. rsc.orgsemanticscholar.org Additionally, for the removal of xanthates from solutions, adsorption techniques using materials like activated carbon or modified bentonite (B74815) have proven effective and could be adapted for purification purposes. mdpi.com

Table 1: Impurities and Reduction Strategies in Xanthate Synthesis

| Impurity Type | Common Impurities | Reduction/Removal Strategy | Reference |

|---|---|---|---|

| Byproducts | Alkali metal sulfides, sulfates, trithiocarbonates, thiosulfates, sulfites, carbonates | Improved reaction control (e.g., using THF as solvent) | google.com |

| Residual Reactants | Alcohol, Alkali Hydroxide | Column Chromatography, Recrystallization | rsc.orgsemanticscholar.org |

| Process-Related | Degradation products from non-uniform mixing | Adsorption (e.g., activated carbon), Improved reactor design | mdpi.com |

Novel Synthetic Strategies for Xanthate Derivatives

The development of new synthetic routes for xanthate derivatives is an active area of research, driven by their importance as intermediates in organic synthesis. rsc.org Recent innovations have focused on creating more efficient, versatile, and selective methods for introducing the xanthate functional group and for utilizing xanthate esters as building blocks for more complex molecules.

Electrophilic Xanthylation via N-Xanthylphthalimides

A significant advancement in xanthate chemistry is the development of powerful electrophilic xanthylating reagents. rsc.orgnih.gov N-xanthylphthalimides have emerged as shelf-stable and effective reagents for this purpose. nih.gov This strategy provides a novel pathway for electrophilic xanthylation, a less-explored counterpart to traditional nucleophilic methods. nih.govresearchgate.net

These reagents enable the direct transfer of the –SC(S)OR group to a wide array of C, O, and N-nucleophiles under mild reaction conditions. nih.gov The method demonstrates broad substrate scope, excellent functional group compatibility, and has been successfully applied to the late-stage functionalization of bioactive molecules. nih.govdntb.gov.ua Notably, it allows for the xanthylation of previously challenging substrates, such as phenols, and can be used with aryl/alkenyl boronic acids, β-keto esters, and 2-oxindole. nih.govresearchgate.net When applied to alkyl amines, the reaction can lead to a desulfurization, yielding valuable thiocarbamates. nih.gov

Table 2: Substrate Scope of Electrophilic Xanthylation using N-Xanthylphthalimides

| Nucleophile Class | Substrate Examples | Key Features | Reference |

|---|---|---|---|

| C-Nucleophiles | Aryl/alkenyl boronic acids, β-keto esters, 2-oxindole | Cham-Lam type coupling, Metal-free conditions | nih.govresearchgate.net |

| O-Nucleophiles | Phenols (previously inaccessible) | First successful report of xanthylation | nih.gov |

| N-Nucleophiles | Alkyl amines | Can lead to desulfurization to form thiocarbamates | nih.gov |

Base-Induced Cycloaddition Reactions Involving Xanthate Esters

Xanthate esters have been identified as versatile precursors for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net A novel base-induced cycloaddition reaction utilizes xanthate esters and active methylene (B1212753) isocyanides to produce substituted 1,3-thiazoles. researchgate.netthieme-connect.comyoutube.com

This reaction is typically mediated by a base such as sodium hydride in a solvent like dimethylformamide (DMF). researchgate.netthieme-connect.com When various xanthate esters are reacted with active methylene isocyanides, such as 1-[(isocyanomethyl)sulfonyl]-4-methylbenzene (TosylMIC) or ethyl isocyanoacetate, the corresponding 5-alkoxy-4-tosylthiazoles or ethyl 5-alkoxythiazole-4-carboxylates are formed in good to excellent yields. thieme-connect.comtandfonline.com This methodology represents an efficient pathway to functionalized thiazoles, which are significant structural motifs in medicinal chemistry. thieme-connect.comorcid.orguni-mysore.ac.in

Table 3: Synthesis of 1,3-Thiazoles from Xanthate Esters

| Xanthate Ester Reactant | Isocyanide Reactant | Product | Reference |

|---|---|---|---|

| Various O-alkyl/O-aryl S-methyl dithiocarbonates | 1-[(isocyanomethyl)sulfonyl]-4-methylbenzene (TosylMIC) | 5-Alkoxy-4-tosylthiazoles | researchgate.netthieme-connect.com |

| Various O-alkyl/O-aryl S-methyl dithiocarbonates | Ethyl isocyanoacetate | Ethyl 5-alkoxythiazole-4-carboxylates | researchgate.netthieme-connect.com |

| S-methyl O-phenyl dithiocarbonate | 1-[(isocyanomethyl)sulfonyl]-4-methylbenzene (TosylMIC) | 5-(Methylsulfanyl)-4-tosyl-1,3-thiazole | thieme-connect.com |

Reaction Pathways of Arylmethyl Isocyanides and Amines with Xanthate Esters

An unexpected and facile synthesis of carbamothioates has been discovered through the reaction of arylmethyl isocyanides with xanthate esters. beilstein-journals.orgresearchgate.netnih.gov This reaction, mediated by sodium hydride in DMF, provides an intriguing alternative to traditional carbamothioate synthesis. beilstein-journals.orgnih.gov Initially, the reaction was expected to yield thiazoles, but instead, it produced carbamothioates in good yields (76–88%). beilstein-journals.orgnih.gov

The proposed mechanism suggests that the isocyanide carbon atom behaves as an electrophile. beilstein-journals.org The reaction is characterized by its short duration and straightforward work-up procedure. beilstein-journals.org For comparison, the same carbamothioate products can be synthesized by the condensation of the corresponding benzylamines with xanthate esters under similar conditions. beilstein-journals.orgresearchgate.net The versatility of this reaction has been demonstrated with a range of S-methyl dithiocarbonates, including those derived from n-butanol and 3-methylcyclohexanol, reacting with various benzyl (B1604629) isocyanides to produce the corresponding carbamothioates in high yields. beilstein-journals.orgnih.gov

Table 4: Synthesis of Carbamothioates from Xanthate Esters and Isocyanides/Amines

| Xanthate Ester | Isocyanide/Amine | Product | Yield | Reference |

|---|---|---|---|---|

| O-(2-Methylbenzyl) S-methyl dithiocarbonate | Benzyl isocyanide | O-(2-Methylbenzyl) benzylcarbamothioate | 81% | beilstein-journals.orgnih.gov |

| O-(3-Methoxybenzyl) S-methyl dithiocarbonate | 4-Fluorobenzyl isocyanide | O-(3-Methoxybenzyl) (4-fluorobenzyl)carbamothioate | 83% | beilstein-journals.org |

| O-Butyl S-methyl dithiocarbonate | 4-Chlorobenzyl isocyanide | O-Butyl (4-chlorobenzyl)carbamothioate | 84% | beilstein-journals.orgnih.gov |

| S-Methyl O-(3-methylcyclohexyl) dithiocarbonate | Benzylamine | O-(3-Methylcyclohexyl) benzylcarbamothioate | 81% | nih.gov |

Reaction Pathways and Mechanistic Studies of Methyl Ethyl Xanthate

Thermal Decomposition and Pyrolysis Mechanisms

The thermal decomposition of xanthates, famously known as the Chugaev reaction, is a well-established method for the synthesis of alkenes from alcohols. This process is characterized by its stereospecificity and typically proceeds under milder conditions than other pyrolysis reactions. The following sections explore the mechanistic nuances of the thermal decomposition of methyl ethyl xanthate.

Chugaev Reaction Pathways and Concerted Fragmentation

The thermal decomposition of this compound proceeds through a concerted, intramolecular elimination (Ei) mechanism, commonly referred to as the Chugaev reaction. wikipedia.orgmychemblog.com This reaction is a classic example of a pericyclic process, specifically a syn-elimination. The core of the mechanism involves the formation of a six-membered cyclic transition state. wikipedia.orgmychemblog.com In this transition state, a β-hydrogen atom from the ethyl group is transferred to the thione sulfur atom of the xanthate moiety.

Simultaneously, the C-O bond cleaves, and a C=C double bond forms, leading to the concerted fragmentation of the xanthate. The products of this reaction are an alkene (ethene in the case of this compound), carbonyl sulfide (B99878) (OCS), and methanethiol (B179389) (CH₃SH). wikipedia.org The reaction is generally considered irreversible due to the thermodynamic stability of the gaseous products. wikipedia.org

Two potential pathways for the concerted fragmentation have been considered, involving either the thione or the thiol sulfur atom abstracting the β-hydrogen. researchgate.netresearchgate.net However, the mechanism involving the thione sulfur is widely accepted as the dominant pathway. This process occurs in a single step, directly yielding the final products. researchgate.net

Role of α- and β-Hydrogen Elimination in Alkene Formation

The formation of an alkene via the Chugaev elimination is critically dependent on the presence of at least one hydrogen atom on the carbon atom β to the xanthate oxygen. mychemblog.com The entire mechanism is predicated on the abstraction of this β-hydrogen through the cyclic transition state. wikipedia.org The stereochemistry of the reaction is a syn-elimination, meaning the β-hydrogen and the xanthate group must be in a syn-coplanar arrangement for the reaction to occur.

In contrast, the elimination of an α-hydrogen (a hydrogen on the carbon atom directly attached to the oxygen of the xanthate) is not a viable pathway for alkene formation in the thermal decomposition of xanthates. The mechanistic framework of the Chugaev reaction does not support the abstraction of an α-hydrogen to form a double bond in the desired location. Therefore, the presence and accessibility of a β-hydrogen are absolute prerequisites for the pyrolytic elimination leading to alkene formation.

Kinetics and Thermodynamics of Gas-Phase Thermal Decomposition

The kinetics of the gas-phase thermal decomposition of xanthates have been investigated through both experimental and computational studies. These reactions are typically unimolecular and follow first-order kinetics. scribd.com Computational studies using density functional theory (DFT) have provided valuable insights into the activation parameters for the pyrolysis of O-alkyl S-methyl dithiocarbonates, which are close analogs of this compound.

For the thermal decomposition of O-ethyl S-methyl dithiocarbonate at 629 K, the following kinetic and thermodynamic parameters have been calculated:

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 166.20 kJ/mol |

| Pre-exponential Factor (A) | 4.90 x 10¹¹ s⁻¹ |

| Rate Constant (k) | 1.04 x 10⁻³ s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 161.34 kJ/mol |

| Entropy of Activation (ΔS‡) | -24.00 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 178.44 kJ/mol |

Table 1: Calculated Kinetic and Thermodynamic Parameters for the Gas-Phase Thermal Decomposition of O-Ethyl S-Methyl Dithiocarbonate at 629 K. ictp.it

These values indicate a significant energy barrier for the reaction, consistent with the need for elevated temperatures for pyrolysis. The negative entropy of activation is characteristic of a highly ordered cyclic transition state.

Influence of Substituent Effects on Reaction Rates and Activation Parameters

The rate of the Chugaev elimination is sensitive to the substitution pattern on the alkyl group of the xanthate. Computational studies on the gas-phase thermal decomposition of a series of O-alkyl S-methyl xanthates have shown that progressive methylation at the α- and β-positions of the O-alkyl group lowers the activation energy and consequently increases the reaction rate. ictp.it

This effect can be attributed to the electron-donating nature of alkyl groups, which stabilizes the partial positive charge that may develop on the carbon atom in the transition state. The trend of decreasing activation energy with increasing substitution is a key factor in determining the optimal conditions for the Chugaev reaction.

| Substituent | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) (s⁻¹) |

|---|---|---|

| O-ethyl | 166.20 | 1.04 x 10⁻³ |

| O-n-propyl | 164.11 | 1.98 x 10⁻³ |

| O-isopropyl | 158.34 | 1.48 x 10⁻² |

| O-n-butyl | 163.79 | 2.29 x 10⁻³ |

| O-isobutyl | 162.53 | 3.50 x 10⁻³ |

| O-tert-butyl | 149.18 | 4.30 |

Table 2: Effect of α- and β-Methylation on the Activation Energy and Rate Constant of Gas-Phase Thermal Decomposition of O-Alkyl S-Methyl Xanthates at 629 K. ictp.it

Thione-to-Thiol Rearrangements in Xanthate Derivatives

In addition to elimination, xanthate derivatives can undergo thione-to-thiol rearrangements. This process typically involves the migration of an alkyl group from the oxygen atom to the thione sulfur atom. This rearrangement can be a competing pathway to the Chugaev elimination, particularly under certain conditions or with specific substrates. Theoretical studies have been conducted to understand the mechanism of this rearrangement. researchgate.net The propensity for this rearrangement versus elimination is influenced by the structure of the xanthate and the reaction conditions.

Oxidative Degradation Mechanisms

This compound is susceptible to degradation by various oxidizing agents. This is a critical consideration in environmental contexts, as xanthates are used in mineral flotation and their fate in wastewater is of concern. The primary reactive species often implicated in the oxidative degradation of xanthates is the hydroxyl radical (•OH). mdpi.com

The reaction of hydroxyl radicals with xanthates is a complex process that can lead to a variety of degradation products. The initial step is believed to be the attack of the •OH radical on the xanthate molecule. This can lead to the formation of intermediate species such as xanthate peroxides. researchgate.net Subsequent reactions can result in the complete mineralization of the xanthate to carbon dioxide, water, and sulfate (B86663) ions. mdpi.com

Reaction Pathways with Oxidizing Agents (e.g., Hydrogen Peroxide, Ozone, Hypochlorite)

Hydrogen Peroxide: The oxidation of ethyl xanthate by hydrogen peroxide has been studied in detail. Kinetic studies reveal that the reaction proceeds through a bimolecular oxygen addition mechanism rather than a free radical process. researchgate.net The initial step involves the formation of an intermediate, which then undergoes further oxidation. The ultimate sulfur-containing product of this reaction pathway is sulfate. nih.gov The degradation rate of ethyl xanthate increases with a higher concentration of hydrogen peroxide. researchgate.net

Ozone: Ozonation is another effective method for the degradation of alkyl xanthates. Studies have shown that both ozone (O₃) alone and in combination with ultraviolet (UV) radiation can almost completely decompose ethyl xanthate within a short period, typically around 10 minutes. researchgate.net In weakly acidic solutions, direct oxidation by molecular ozone is the predominant mechanism. researchgate.net The mineralization of the xanthate molecule, however, is more limited with ozonation alone. researchgate.net

Hypochlorite: While less detailed mechanistic information is available in the reviewed literature for the reaction of this compound with hypochlorite, it is recognized as a potent oxidizing agent capable of degrading xanthates.

Formation and Subsequent Reactions of Intermediate Species (e.g., Ethyl Perxanthate)

The oxidation of this compound involves the formation of several transient chemical species. One of the primary intermediates identified during the oxidation with hydrogen peroxide is a form of O-ethyl S-oxodithiocarbonate. nih.gov This initial product then leads to a bifurcation in the reaction pathway, resulting in the formation of either O-ethyl thiocarbonate or a form of O-ethyl S-oxoperoxydithiocarbonate. nih.gov

In addition to these, other intermediates such as dixanthogens, perxanthates, and monothiocarbonates can be formed during various oxidation processes. nih.gov Dixanthogens are dimers formed from two xanthate anions. nih.gov The specific intermediates formed and their subsequent reaction pathways are influenced by the oxidant used and the reaction conditions.

Advanced Oxidation Processes (AOPs) Mechanisms: Photo-Fenton, UV-Ozone

Advanced Oxidation Processes (AOPs) are highly effective in degrading refractory organic compounds like this compound. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH).

Photo-Fenton Process: The photo-Fenton process utilizes a combination of hydrogen peroxide, iron(II) ions (Fe²⁺), and UV light to generate hydroxyl radicals. The degradation of ethyl xanthate in a photo-Fenton process is primarily driven by these hydroxyl radicals. nih.gov Kinetic studies have shown that the degradation of ethyl xanthate with an initial concentration below 50 mg/L follows a pseudo-first-order rate model. nih.gov The efficiency of the photo-Fenton degradation is influenced by factors such as the dosage of hydrogen peroxide, the concentration of the catalyst, and the reaction time. nih.gov This method can promote the complete mineralization of the organic and sulfur components of xanthate. mdpi.com

Catalytic Enhancement of this compound Degradation

The degradation of this compound can be significantly enhanced through the use of catalysts, particularly in the context of AOPs. Heterogeneous catalysts are of particular interest due to their stability and reusability.

One example is the use of a bentonite-supported Fe(II)/phosphotungstic acid composite as a heterogeneous catalyst in the photo-Fenton degradation of ethyl xanthate under visible light. nih.gov This catalyst has demonstrated high activity and stability over multiple cycles. nih.gov

Other materials that have been investigated for the photocatalytic degradation of xanthates include titanium dioxide/graphene (TiO₂/G) and TiO₂/activated carbon nanocomposites. researchgate.netsciopen.com These materials function by generating electron-hole pairs under light irradiation, which in turn produce highly reactive oxygen radicals that degrade the xanthate molecules. mdpi.com The use of a bentonite-based bismuth ferrite (B1171679) composite has also been explored as a non-homogeneous Fenton catalyst for the degradation of ethyl xanthate. mdpi.com

Hydrolytic Decomposition in Aqueous Solutions

The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. Hydrolysis is a major pathway for its decomposition, leading to the formation of various products.

Kinetics and pH Dependence of this compound Hydrolysis

The rate of hydrolysis of ethyl xanthate is strongly influenced by the pH of the aqueous solution. Generally, xanthates are unstable in acidic conditions and more stable in alkaline environments. nih.gov The degradation of ethyl xanthate increases rapidly as the pH decreases below 7. researchgate.net In a very acidic environment (pH = 2), the degradation of ethyl xanthate is almost instantaneous. mdpi.com The maximum half-life, and thus the greatest stability, is observed in the pH range of 7-8. researchgate.net At a pH of 10 or higher, the degree of degradation is significantly lower, at less than 10%. mdpi.com

The following table summarizes the effect of pH on the decomposition rate of potassium ethyl xanthate at different temperatures.

| pH | Temperature (°C) | Decomposition Rate (% per day) |

|---|---|---|

| 6.5 | Not Specified | 16 |

| 10 | 20 | 1.1 |

| 10 | 30 | 2.7 |

| 10 | 40 | 4.6 |

Identification of Hydrolysis Products and Pathways

The products of this compound hydrolysis vary depending on the pH of the solution.

Acidic and Neutral Conditions: In acidic and neutral environments, the xanthate ion is protonated to form the corresponding xanthic acid. This xanthic acid is unstable and rapidly decomposes to form carbon disulfide (CS₂) and the parent alcohol, in this case, ethanol (B145695). nih.govwikipedia.org

The reaction pathway is as follows:

ROCS₂⁻ + H₂O ⇌ ROCS₂H + OH⁻

ROCS₂H → ROH + CS₂

Alkaline Conditions: In alkaline media, the decomposition pathway is different and more complex. The hydrolysis of xanthates in alkaline solutions can be considered a nucleophilic substitution reaction. The products of this decomposition include the parent alcohol (ethanol), carbonate (CO₃²⁻), carbon disulfide (CS₂), and trithiocarbonate (B1256668) (CS₃²⁻). nih.gov

Radical Reactions and Addition Mechanisms

The radical chemistry of xanthates, including this compound, offers a powerful and versatile platform for the formation of carbon-carbon and carbon-sulfur bonds. These reactions proceed via radical chain mechanisms and have found significant applications in both small molecule synthesis and polymer chemistry.

The radical addition of xanthates to alkenes is the cornerstone of Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. This process, also known as Macromolecular Design via Interchange of Xanthates (MADIX), allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. O-ethyl xanthates are particularly effective for controlling the polymerization of "less-activated" monomers like vinyl esters.

The mechanism of RAFT polymerization mediated by a xanthate such as this compound involves a series of steps. Initially, a radical initiator generates a primary radical, which then reacts with a monomer unit to form a propagating radical. This propagating radical adds to the thiocarbonyl group of the xanthate, creating an intermediate radical. This intermediate can then fragment, either reverting to the starting species or releasing a new radical and forming a dormant polymeric xanthate. This reversible process of addition and fragmentation allows for the controlled growth of polymer chains.

The effectiveness of the RAFT process is demonstrated by the linear increase in the number-average molecular weight (Mn) of the polymer with monomer conversion and the low polydispersity index (PDI) of the resulting polymers. For instance, the RAFT polymerization of styrene (B11656) using potassium ethylxanthate (B89882) as the chain transfer agent shows a controlled process, with the molecular weight of the polystyrene increasing with reaction time and temperature, while maintaining a relatively narrow molecular weight distribution. core.ac.uklifescienceglobal.comlifescienceglobal.comresearchgate.net

Detailed research findings on the RAFT polymerization of various monomers using ethyl xanthate derivatives are presented in the following tables.

RAFT Polymerization of Styrene with Potassium Ethylxanthate at 80°C

| Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |

| 0.5 | 10.3 | 2400 | 1.42 |

| 1 | 16.5 | 3100 | 1.45 |

| 2 | 28.7 | 4200 | 1.51 |

| 4 | 45.2 | 5800 | 1.58 |

| 8 | 65.8 | 8100 | 1.65 |

| 12 | 80.1 | 9700 | 1.72 |

Data sourced from studies on the RAFT polymerization of styrene using potassium ethylxanthate as a chain transfer agent. core.ac.ukresearchgate.net

Effect of Temperature on RAFT Polymerization of Styrene with Potassium Ethylxanthate for 4 hours

| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |

| 60 | 25.4 | 3500 | 1.52 |

| 70 | 36.8 | 4700 | 1.55 |

| 80 | 45.2 | 5800 | 1.58 |

| 90 | 58.6 | 7200 | 1.63 |

Data from investigations into the influence of reaction temperature on the RAFT polymerization of styrene with potassium ethylxanthate. core.ac.ukresearchgate.net

RAFT Polymerization of Vinyl Acetate (B1210297) in Bulk with (S)-2-(ethyl propionate)-(O-ethyl xanthate) at 60°C

| Reaction Time (h) | Monomer Conversion (%) | Mn, SEC ( g/mol ) | PDI (Đ) |

| 3 | 90 | 20900 | 1.21 |

Data from research on the RAFT polymerization of vinyl esters in metal-organic frameworks. rsc.org

The radical addition of xanthates to alkenes shares some mechanistic similarities with the classical Kharasch reaction, which typically involves the addition of polyhalogenated alkanes across a double bond, often initiated by peroxides or other radical sources. researchgate.net However, the xanthate-based process is generally considered more versatile and powerful. researchgate.net

A key distinction lies in the degenerative nature of the xanthate addition-transfer process. The intermediate radical formed by the addition of a propagating radical to the xanthate can reversibly fragment. This reversible storage of active radicals in a dormant form extends their effective lifetime in the reaction medium. researchgate.net This allows for the efficient intermolecular addition to even unactivated alkenes under mild conditions, a transformation that is often challenging with classical Kharasch reactions.

The broader substrate scope of the xanthate addition is a significant advantage. A wide variety of functional groups can be tolerated in both the xanthate and the alkene, enabling the synthesis of complex molecules. chimia.chnih.gov In contrast, Kharasch-type reactions have traditionally been more limited in their applicability, often requiring specific types of halogenated compounds and being more prone to side reactions. nih.gov Modern variations of the Kharasch reaction have expanded its scope, but the xanthate-based methods remain highly versatile. nih.gov

The following table provides a comparative overview of the key features of xanthate radical additions and classical Kharasch reactions.

Comparison of Xanthate Radical Addition and Classical Kharasch Reaction

| Feature | Xanthate Radical Addition | Classical Kharasch Reaction |

| Radical Source | Various radical initiators (e.g., peroxides, azo compounds), photocatalysis. nih.gov | Peroxides, UV light, metal catalysts. scripps.edu |

| Substrate Scope (Alkene) | Broad: activated and unactivated alkenes, wide functional group tolerance. chimia.chnih.gov | More limited: often requires electron-rich or strained alkenes. nih.gov |

| Substrate Scope (Addend) | Wide range of functionalized xanthates. chimia.chnih.gov | Typically polyhalogenated alkanes (e.g., CCl4, CBr4). scripps.edu |

| Reaction Conditions | Generally mild and neutral. chimia.ch | Can require higher temperatures or more reactive initiators. scripps.edu |

| Control over Reaction | High degree of control, enabling applications like RAFT polymerization. | Less controlled, can lead to telomerization and other side products. |

| Key Mechanistic Feature | Degenerative chain transfer, reversible storage of radicals. researchgate.net | Atom transfer radical addition. |

Adsorption Phenomena and Surface Interaction Studies

Fundamental Adsorption Mechanisms on Mineral Surfaces

The interaction of methyl ethyl xanthate with mineral surfaces is a critical aspect of its application in froth flotation, a process for separating valuable minerals from ore. This interaction is governed by complex adsorption mechanisms that render the mineral surface hydrophobic, facilitating its attachment to air bubbles.

The adsorption of xanthates, such as this compound, on the surfaces of sulfide (B99878) minerals is primarily a chemisorption process. This involves the formation of a chemical bond between the xanthate molecule and the mineral surface. Tafel studies have been employed to determine the activation energies for the adsorption of ethylxanthate (B89882) on various sulfide minerals, including pyrite (B73398), pyrrhotite, chalcocite, and covellite. These studies indicate that xanthate adsorbs as dixanthogen (B1670794) (X2) on pyrite and pyrrhotite, as nickel dixanthate (NiX2) on nickel-activated pyrrhotite, and as cuprous xanthate (CuX) on chalcocite and covellite. researchgate.net The adsorption process is considered a mixed-potential mechanism, where the anodic oxidation of xanthate is coupled with a cathodic reaction, typically the reduction of oxygen. researchgate.netvt.edu

The nature of the adsorbed species can vary depending on the mineral. For instance, on copper-bearing sulfide minerals like chalcocite, the formation of cuprous xanthate is a key mechanism. vt.edumdpi.com In some cases, cupric xanthate may initially form and then decompose to the more stable cuprous xanthate and dixanthogen. vt.edu The chemisorption of xanthate can be pH-independent and is considered responsible for the initial onset of flotation. vt.edu This initial chemical bonding is crucial for the subsequent steps in rendering the mineral surface hydrophobic. scielo.org.za

The primary function of this compound in flotation is to modify the mineral surface from hydrophilic (water-attracting) to hydrophobic (water-repelling). scielo.org.za This is achieved through the formation of a hydrophobic layer on the mineral surface. The xanthate molecule is heteropolar, meaning it has a polar (ionic) head group and a nonpolar (hydrocarbon) tail. scielo.org.za

During adsorption, the polar head group of the this compound molecule chemically bonds with the mineral surface. scielo.org.za This leaves the nonpolar ethyl group oriented outwards, creating a hydrocarbon-like surface. ox.ac.uk This new surface is hydrophobic, which prevents water from wetting the mineral and promotes the attachment of air bubbles. The formation of this hydrophobic layer is essential for the successful separation of the desired mineral in the froth flotation process. ox.ac.uk The presence of dixanthogen, an oxidation product of xanthate, can further enhance the contact angle and thus the hydrophobicity of the surface. publish.csiro.au

The adsorption of this compound onto mineral surfaces is significantly influenced by the surrounding solution chemistry, particularly pH and the presence of competing ions.

pH: The pH of the flotation pulp plays a crucial role in the adsorption process. For pyrite, the adsorption density of xanthate has been shown to decrease with an increase in pH, particularly in the range of pH 8 to 13. This suggests a competition between hydroxyl ions (OH-) and xanthate ions (X-) for active adsorption sites on the mineral surface. onetunnel.org At higher pH values, the increased concentration of OH- ions can displace adsorbed xanthate, reducing the hydrophobicity of the mineral and thus its floatability. For instance, pyrite exhibits a zero contact angle in an ethyl xanthate solution at a pH higher than approximately 10.5. onetunnel.org Conversely, a decrease in pH can favor xanthate adsorption. researchgate.net

Competing Ions: The presence of other ions in the solution can also affect xanthate adsorption. For example, alkali sulfides and cyanides are known to be depressants for pyrite, meaning they inhibit its flotation. onetunnel.org These ions can compete with xanthate for adsorption sites on the pyrite surface. The presence of calcium and sulfate (B86663) ions has been shown to decrease the adsorption of isopropyl xanthate onto galena. researchgate.net The interplay between xanthate and other ions in the solution is a critical factor in controlling the selectivity of the flotation process.

Effect of pH on Xanthate Adsorption Density on Pyrite

| Initial Collector Concentration (mg/L) | pH | Surface Coverage (%) |

| 1 | 6 | ~50 |

| 1 | 13 | 4 |

| 10 | 6 | ~80 |

| 10 | 13 | 6 |

| 100 | 6 | ~100 |

| 100 | 13 | 12 |

This table illustrates the general trend of decreasing xanthate surface coverage on pyrite with increasing pH at different initial collector concentrations, based on findings from Gaudin, de Bruyn, and Mellgren.

At the molecular level, the adsorption of xanthate on mineral surfaces can involve dissociation of the xanthate molecule. Density-functional theory (DFT) studies suggest that the xanthate ion can undergo dissociation at defect sites on pyrite surfaces, particularly at low-coordinate iron sites. ox.ac.ukresearchgate.net

One proposed mechanism involves the transfer of electron density from the surface iron to the xanthate ion. This weakens the C-S bonds within the xanthate molecule, potentially leading to the cleavage of one of these bonds and the subsequent formation of a covalent bond between the carbon atom of the xanthate and a surface iron atom. ox.ac.uk The remaining part of the xanthate molecule can remain bonded to another surface iron atom. This dissociative chemisorption results in a strong chemical bond between the collector molecule and the mineral surface. ox.ac.uk The specific adsorption pathways are influenced by the electronic structure of both the xanthate molecule and the mineral surface. ox.ac.ukmdpi.com

Interactions with Specific Mineral Substrates

The interaction of this compound with different mineral substrates is highly specific, influencing the efficiency and selectivity of the flotation process.

Pyrite (FeS2) is a common sulfide mineral often associated with more valuable minerals. Understanding the adsorption of xanthate on pyrite is crucial for its selective separation. The adsorption of ethylxanthate on pyrite is a form of chemisorption. mdpi.com

The mechanism of xanthate adsorption on pyrite can involve the formation of dixanthogen on the surface. researchgate.netpublish.csiro.au However, for a significant contact angle to be observed, a substantial amount of dixanthogen needs to be present, which may be related to the presence of hydrated iron oxides on the pyrite surface. publish.csiro.au The floatability of pyrite with xanthate is highest on a fresh surface and decreases as oxide coatings become more abundant. onetunnel.org

DFT studies indicate that xanthate preferentially adsorbs at the undercoordinated surface iron sites on pyrite. ox.ac.uk The adsorption can be strong, with calculated adsorption energies indicating a chemical bond. mdpi.com The interaction primarily occurs between the sulfur atoms of the xanthate and the iron atoms on the pyrite surface. mdpi.com The electronic properties of the iron atoms on the pyrite surface, specifically the d-band center, have been shown to correlate with the adsorption strength of the xanthate. mdpi.com

The adsorption of xanthate on pyrite is also influenced by the presence of other species. For example, in the presence of copper sulfate, which is often used as an activator, butyl xanthate can react to form cupric xanthate. This cupric xanthate can then adsorb onto the pyrite surface, where it may be reduced to cuprous xanthate, with the surface sulfur being oxidized. icm.edu.pl The main hydrophobic substance on the pyrite surface in such cases is considered to be cuprous xanthate. icm.edu.pl

Interactions with Sphalerite (ZnS) Surfaces: Unactivated and Cu-Activated

The interaction of ethyl xanthate with sphalerite (ZnS) surfaces is significantly influenced by the presence of an activator, typically copper ions.

Unactivated Sphalerite: On a pure, unactivated sphalerite surface, the adsorption of ethyl xanthate is weak. osti.gov Density functional theory (DFT) studies reveal that this is due to a significant energy level discrepancy between the zinc 3d orbital in the sphalerite and the bonding sulfur 3p orbital in the xanthate molecule. osti.gov Consequently, water molecules exhibit more favorable adsorption on the unactivated surface compared to xanthate ions. rawdatalibrary.net This preferential adsorption of water renders the surface hydrophilic, explaining the poor floatability of unactivated sphalerite with xanthate collectors. Unactivated sphalerite is generally recognized for its lack of affinity towards xanthate adsorption. researchgate.net

Copper-Activated Sphalerite: The introduction of copper ions dramatically alters the surface chemistry of sphalerite, a process known as activation. Copper ions adsorb onto the sphalerite surface, displacing zinc ions and creating new active sites. osti.govmdpi.com This activation process is essential for effective xanthate adsorption and subsequent flotation. ijche.com

The interaction between ethyl xanthate and the hydrated, copper-activated surface is a form of chemisorption. rawdatalibrary.net The presence of copper on the surface facilitates a strong interaction with the xanthate collector. osti.gov Quantum simulations indicate that the copper 3d orbital and the xanthate's sulfur 3p orbital peak overlap significantly near the Fermi level, which accounts for the strong adsorption. osti.gov The higher reactivity of the copper d-orbitals allows for the formation of pi-backbonds with the xanthate molecule, further strengthening the bond. rawdatalibrary.net Microcalorimetric measurements confirm that copper activation enhances the exothermic heat and the rate of the reaction between ethyl xanthate and the sphalerite surface. rawdatalibrary.net

Voltammetric studies have demonstrated that while xanthate does adsorb on copper-activated sphalerite at near-neutral pH, the surface may remain hydrophilic due to the co-adsorption of copper hydroxy species. 911metallurgist.com911metallurgist.com However, under acidic or alkaline conditions, xanthate adsorption effectively renders the mineral surface hydrophobic. 911metallurgist.com The amount of xanthate adsorbed on sphalerite increases significantly after copper activation. mdpi.com

| Surface Type | Primary Adsorbing Species | Adsorption Mechanism | Resulting Surface Property | Key Research Finding |

|---|---|---|---|---|

| Unactivated ZnS | Water Molecules | Weak physisorption of xanthate; strong water adsorption | Hydrophilic | Energy level mismatch between Zn 3d and xanthate S 3p orbitals hinders adsorption. osti.govrawdatalibrary.net |

| Cu-Activated ZnS | Ethyl Xanthate Ions | Chemisorption | Hydrophobic (under optimal pH) | Copper activation creates sites where Cu 3d and xanthate S 3p orbitals overlap, enabling strong chemical bonding. osti.govrawdatalibrary.net |

Adsorption on Copper Sulfide Minerals (e.g., Bornite (B72238), Chalcocite, Chalcopyrite, Covellite)

Ethyl xanthate interacts readily with copper sulfide minerals, though the specific adsorption products can vary depending on the mineral's crystal structure and surface potential.

Bornite (Cu₅FeS₄) and Chalcocite (Cu₂S): Studies using atomic force microscopy (AFM) show that ethyl xanthate adsorbs strongly on both bornite and chalcocite surfaces. mdpi.commdpi.com The adsorbate binds firmly and is not removed by rinsing with ethanol (B145695). mdpi.comresearchgate.net The primary adsorption product on these minerals is identified as insoluble cuprous ethyl xanthate. mdpi.commdpi.com This mechanism is distinct from that observed on chalcopyrite. mdpi.commdpi.com Bornite is classified as a p-type semiconductor, which favors the formation of metal xanthates on its surface. mdpi.com

Chalcopyrite (CuFeS₂): The adsorption mechanism on chalcopyrite is different from that on bornite and chalcocite. mdpi.commdpi.com Research indicates that the primary product responsible for rendering the chalcopyrite surface hydrophobic is diethyl dixanthogen, an oily oxidation product of xanthate. mdpi.commdpi.com Some studies suggest that the chalcopyrite surface first oxidizes to form a chalcocite-like layer (Cu₂S), and the chemisorption of xanthate then occurs on this layer. scielo.org.zasaimm.co.za

Covellite (CuS): While specific studies on this compound and covellite were not prominent in the reviewed literature, the general principles of xanthate adsorption on copper sulfides suggest a strong interaction, likely resulting in the formation of cuprous xanthate or dixanthogen depending on the electrochemical conditions.

| Mineral | Formula | Primary Adsorption Product | Adsorption Mechanism |

|---|---|---|---|

| Bornite | Cu₅FeS₄ | Cuprous Ethyl Xanthate | Chemisorption leading to insoluble metal xanthate formation. mdpi.comresearchgate.net |

| Chalcocite | Cu₂S | Cuprous Ethyl Xanthate | Chemisorption leading to insoluble metal xanthate formation. mdpi.com |

| Chalcopyrite | CuFeS₂ | Diethyl Dixanthogen | Oxidation of xanthate to oily dixanthogen on the mineral surface. mdpi.commdpi.com |

Role of Water Molecules in Xanthate Adsorption at Mineral Interfaces

Water molecules play a critical role in the adsorption process of xanthate at mineral interfaces, often competing for surface sites.

On hydrophilic surfaces like unactivated sphalerite, water adsorption is energetically more favorable than that of xanthate. rawdatalibrary.net This creates a stable hydration layer that effectively prevents the xanthate collector from reaching and interacting with the mineral surface, thus inhibiting flotation.

In contrast, on hydrophobic or activated surfaces, the interaction with water is weaker. For instance, on copper-activated sphalerite, the first layer of water is distributed more disorderly. rawdatalibrary.net This is attributed to the difficulty of the lone pair electrons of water interacting with the surface copper atoms. rawdatalibrary.net This disordered and less stable water layer is more easily displaced by xanthate ions, allowing for the chemisorption of the collector and inducing hydrophobicity. rawdatalibrary.net

Surface Product Identification: Metal Xanthates vs. Dixanthogen Formation

The product of the interaction between ethyl xanthate and a sulfide mineral surface can be broadly categorized into two main species: metal xanthates and dixanthogen. The formation of one over the other depends on the specific mineral and the electrochemical potential of the system. mdpi.comresearchgate.net

Metal Xanthates: These are formed through a chemical reaction between the xanthate anion and metal ions on the mineral surface, resulting in an insoluble, hydrophobic precipitate. For example, on bornite and chalcocite, the primary surface product is cuprous ethyl xanthate (CuEX). mdpi.commdpi.com Similarly, on activated sphalerite, copper xanthate is the expected product. mdpi.com Metal xanthates are known to be soluble in solvents like acetone. researchgate.net

Dixanthogen (X₂): This is the product of the electrochemical oxidation of two xanthate ions. Diethyl dixanthogen is an oily, non-polar substance that is highly hydrophobic. mdpi.com Its formation is the predominant mechanism on minerals like chalcopyrite and pyrite. mdpi.comnih.gov Dixanthogens are soluble in non-polar solvents, such as diethyl ether, which can be used as a method for their identification and differentiation from metal xanthates. researchgate.net

Advanced surface analysis techniques are employed to identify these products. Atomic force microscopy (AFM) can distinguish between the morphology of the adsorbates, while force measurements can differentiate the "soft," oily nature of dixanthogen from the more solid metal xanthate precipitates. mdpi.com Attenuated Total Reflection-Fourier-Transform Infrared (ATR-FTIR) spectroscopy is also used to confirm the chemical identity of the surface species. mdpi.com

Applications in Mineral Processing Flotation

Process Optimization and Performance Factors

Impact of Competing Ions and Other Reagents in Flotation Circuits

The efficiency of methyl ethyl xanthate in flotation circuits is significantly influenced by the presence of various ions and supplementary reagents. These substances can either enhance or inhibit the collector's function by altering the surface chemistry of the minerals.

Competing metal ions in the slurry can profoundly affect xanthate's performance. For instance, ions like Fe³⁺ can act as inhibitors for certain minerals. In an ethyl xanthate system, ferric chloride (FeCl₃) can suppress chalcopyrite by promoting the oxidation of its surface and forming hydrophilic iron oxides, which hinders xanthate adsorption. Conversely, ions such as Cu²⁺ are widely used as activators, particularly for minerals like sphalerite. Copper ions adsorb onto the sphalerite surface, creating sites where xanthate can readily attach, thereby inducing floatability. The presence of residual xanthates in recycled process water can also lead to the unintentional activation of minerals, disrupting selective flotation. mdpi.com

Other reagents are deliberately added to the flotation circuit to modify the process, and their interactions with xanthates are critical for achieving separation.

Depressants : Reagents like sodium cyanide are used to selectively depress certain sulfide (B99878) minerals. Cyanide can form soluble complexes with metal ions on a mineral's surface (e.g., copper and zinc), preventing the formation of insoluble metal xanthates and thus inhibiting flotation. mdpi.com

pH Modifiers : Sodium carbonate is often used to adjust the pulp's pH. However, it can also influence selectivity. In some systems, carbonate ions can adsorb onto mineral surfaces, hindering the attachment of the xanthate collector. ustb.edu.cnresearchgate.net For example, the presence of carbonate minerals like calcite and dolomite (B100054) can increase pulp pH, which negatively affects the recovery of sulfide minerals that float better in slightly acidic conditions. aljest.net

Complexing Agents : Additives such as Ethylenediaminetetraacetic acid (EDTA) can be used to improve xanthate adsorption on mineral surfaces. EDTA can chelate metal ions that form interfering oxide and hydroxide (B78521) layers on the mineral, effectively cleaning the surface and allowing for more efficient collector attachment. mdpi.com

The table below summarizes the effects of various common ions and reagents on flotation systems utilizing xanthate collectors.

| Ion/Reagent | Common Role | Effect on Xanthate Flotation | Example Mineral System |

| Cu²⁺ | Activator | Promotes xanthate adsorption | Sphalerite |

| Fe³⁺ | Depressant | Forms hydrophilic surface layers, hindering xanthate adsorption | Chalcopyrite |

| Ca²⁺, Mg²⁺ | Variable | Can activate or depress minerals depending on concentration and pH | Apatite, Dolomite tandfonline.com |

| Sodium Cyanide | Depressant | Forms soluble metal-cyanide complexes, preventing metal-xanthate formation | Copper and Zinc Sulfides mdpi.com |

| Sodium Carbonate | pH Modifier/Depressant | Can adsorb on mineral surfaces, interfering with collector adsorption | Hematite, Calcite ustb.edu.cnresearchgate.net |

| EDTA | Complexing Agent | Removes interfering oxide/hydroxide layers, enhancing xanthate adsorption | Pyrite (B73398) mdpi.com |

Fate and Impact of Xanthate Degradation Products in Flotation Systems

Xanthates are chemically unstable and can decompose under the conditions present in a flotation pulp. The degradation products can have significant impacts on flotation performance and the environment. The primary degradation pathways are oxidation and hydrolysis. In acidic or neutral conditions, xanthates tend to decompose into carbon disulfide (CS₂) and the corresponding alcohol. researchgate.net In alkaline solutions, decomposition can yield other products like carbonates and sulfides. researchgate.net Oxidative decomposition, often facilitated by oxygen reduction products like hydrogen peroxide, can lead to the formation of intermediates such as perxanthates. researchgate.netsaimm.co.za

These residual reagents and their byproducts in recycled process water can negatively affect the flotation process by altering the system's chemistry. researchgate.net The accumulation of these degradation products can reduce the selectivity between different minerals, leading to lower concentrate grades. mdpi.com

Role of Dixanthogen (B1670794) in Flotation Performance

One of the most critical degradation products in the context of flotation is dixanthogen, the neutral, oily dimer formed from the electrochemical oxidation of two xanthate ions. Extensive research suggests that for certain minerals, particularly pyrite, dixanthogen is the primary hydrophobic species responsible for inducing floatability, rather than the xanthate ion itself. aljest.netrudmet.ru

Electrochemical measurements of pulp potentials in pyrite flotation systems show that the conditions are often favorable for the oxidation of xanthate to dixanthogen. aljest.net The presence of dixanthogen on the mineral surface has been confirmed by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR). ustb.edu.cnaljest.net Dixanthogen is strongly hydrophobic and insoluble in water, and its formation on the mineral surface significantly increases its floatability. rudmet.ruresearchgate.net This mechanism involves the adsorption of the non-polar dixanthogen molecule onto the mineral, rendering it hydrophobic and ready for bubble attachment. researchgate.net

Effects of Trithiocarbonate (B1256668) and Other Degradation Products on Mineral Selectivity

The degradation of xanthate and the presence of other thiol reagents can introduce a variety of compounds into the flotation circuit, each with a distinct effect on mineral selectivity.

Trithiocarbonates (TTCs) , which can be formed as a byproduct during xanthate synthesis or added as a co-collector, have shown synergistic effects when used with xanthates. researchgate.netresearchgate.net The combined use of xanthates and TTCs can lead to increased flotation grades and recoveries. researchgate.net Research suggests that TTCs may have different adsorption mechanisms from xanthates, allowing them to render minerals hydrophobic even under reducing conditions. researchgate.net This could account for the observed synergy, where TTC targets faster-floating minerals, allowing xanthate to act on slower-floating ones. researchgate.net However, the ratio is critical, as high substitutions of xanthate with TTC can lead to a loss of selectivity.

Other degradation products generally have a detrimental effect on selectivity:

Thiosulfate (B1220275) (S₂O₃²⁻) : Formed during the processing of sulfide ores, thiosulfate ions are known to negatively impact flotation performance, causing issues with recovery and selectivity. They can depress sulfide minerals by competitively adsorbing on the mineral surface or by forming passivating complexes with metal ions, both of which inhibit xanthate adsorption. mdpi.com While some studies suggest thiosulfate can occasionally improve flotation by reducing the effect of hydrophilic compounds, its presence is generally considered problematic. rudmet.ru

Carbonate (CO₃²⁻) : As a degradation product or a pH modifier, carbonate ions can adsorb onto mineral surfaces. This adsorption can hinder the attachment of xanthate collectors, depressing the flotation of valuable minerals and thereby affecting selectivity. researchgate.net

The table below outlines the influence of these degradation products on flotation.

| Degradation Product | Chemical Formula | Typical Effect on Flotation | Impact on Selectivity |

| Dixanthogen | (ROCS₂)₂ | Collector (induces hydrophobicity) | Generally improves recovery of target mineral (e.g., pyrite) |

| Trithiocarbonate | CS₃²⁻ | Co-collector (synergistic with xanthate) | Can improve grade and recovery; high concentration may reduce selectivity |

| Thiosulfate | S₂O₃²⁻ | Depressant | Detrimental; reduces selectivity by inhibiting collector adsorption |

| Carbonate | CO₃²⁻ | Depressant | Reduces selectivity by competing with collector for surface sites |

| Carbon Disulfide | CS₂ | Decomposition Product | Contributes to reagent loss; environmental concern |

| Perxanthate | ROC(=S)SO⁻ | Intermediate | Contributes to overall negative impact of degradation on selectivity |

Advanced Materials and Catalysis Involving Methyl Ethyl Xanthate

Polymer Chemistry and Stabilization

The role of xanthate compounds, including derivatives closely related to methyl ethyl xanthate, in polymer science is multifaceted, extending from controlling polymerization processes to enhancing the stability of the final polymeric materials. While direct research specifically detailing the use of this compound as a polymer stabilizer against degradation is limited, the broader class of xanthates has demonstrated significant potential in this area. Furthermore, xanthates are well-established as effective agents in controlled radical polymerization techniques.

Role of this compound in Polymer Stabilization against Degradation

The mechanism behind this stabilizing effect is attributed to the interaction of the xanthate compounds with hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers. The xanthates facilitate the decomposition of these hydroperoxides into non-radical products, thereby terminating the radical chain reactions that lead to polymer degradation. researchgate.net It is understood that the initial xanthate compound is transformed into an intermediate product which is highly active in decomposing the hydroperoxides. researchgate.net

One study on aroylethyl (ethyl)xanthates demonstrated that these stabilizers could increase the induction period of polyethylene (B3416737) oxidation by a factor of 2 to 6, and decrease the oxidation rate by 3 to 9 times. researchgate.net The effectiveness of the stabilization is influenced by the specific chemical structure of the xanthate derivative. For instance, the presence of a hydroxyl group on the aromatic ring of an aroylethyl (ethyl)xanthate was found to significantly enhance its antioxidant efficiency. acs.org

While these findings are for derivatives of ethyl xanthate, they strongly suggest that this compound could exhibit similar stabilizing properties. The core xanthate functional group is central to the hydroperoxide decomposition mechanism. Therefore, it is plausible that this compound could also act as a stabilizer against thermo-oxidative degradation in various polymer systems. However, dedicated studies on this compound are needed to confirm and quantify this potential.

It is also important to note that xanthates are utilized as chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. core.ac.ukdur.ac.ukresearchgate.netsigmaaldrich.comscispace.comnih.gov This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. While this application is more related to the synthesis and control of polymer architecture rather than stabilization against degradation, it underscores the versatility of xanthates in polymer chemistry.

Precursor Chemistry for Inorganic Materials Synthesis

Metal complexes of xanthates, including those derived from this compound, have emerged as highly effective single-source precursors for the synthesis of a wide range of inorganic nanomaterials, particularly metal sulfides. The utility of these precursors stems from their advantageous chemical and physical properties, such as their volatility and their ability to decompose cleanly at relatively low temperatures to yield the desired inorganic phases. This approach offers excellent control over the stoichiometry and phase purity of the resulting materials due to the pre-existing metal-sulfur bonds within the precursor molecule.

Utilization of Metal Xanthate Precursors for Metal Sulfide (B99878) Nanomaterials

The synthesis of high-quality metal sulfide nanoparticles has been successfully achieved using metal alkyl xanthates as single-source precursors. sigmaaldrich.com This method is advantageous as it can be carried out at relatively low temperatures and under ambient conditions. The use of Lewis base alkylamine solvents can further promote the reaction at even lower temperatures, ranging from below room temperature to approximately 150 °C. sigmaaldrich.commdpi.com This approach allows for the formation of crystalline nanoparticles that are often monodisperse and exhibit tunable size and shape. sigmaaldrich.com The control over particle characteristics is achieved by manipulating reaction parameters such as temperature, reaction time, precursor concentration, and the length of the alkyl chain in the xanthate ligand. sigmaaldrich.com

For instance, cadmium sulfide (CdS) nanoparticles have been synthesized using this method, demonstrating tunable excitonic fluorescence. sigmaaldrich.com Furthermore, the synthesis of core/shell structures, such as ZnS-shelled CdS nanoparticles, has also been accomplished using metal xanthate precursors, leading to enhanced quantum yields. sigmaaldrich.com The versatility of this method is further highlighted by the synthesis of various other metal sulfides, showcasing the broad applicability of metal xanthate precursors in nanomaterial synthesis.

Synthesis of Doped and Quaternary Metal Sulfides from Xanthate Complexes

The application of metal xanthate precursors extends beyond simple binary metal sulfides to the synthesis of more complex doped and quaternary metal sulfide nanomaterials. These materials are of significant interest for a variety of applications, including photovoltaics and thermoelectrics. The use of a mixture of different metal xanthate precursors in a solvent-less thermolysis process has proven to be a successful strategy for producing these complex materials. nih.gov

For example, the quaternary stannite-type chalcogenides Cu₂MnSnS₄ (CMTS) and Cu₂FeSnS₄ (CFTS) have been synthesized by the solvent-less thermolysis of a mixture of the respective metal ethyl xanthates at temperatures between 250 and 500 °C. nih.gov The reaction temperature was found to be a critical parameter in determining the crystal phase of the final product, with higher temperatures favoring the formation of the desired tetragonal phase. nih.gov

In addition to quaternary compounds, metal xanthates have also been employed as precursors for the synthesis of doped metal sulfides. For instance, manganese-doped lead sulfide (Mn-doped PbS) nanocrystals have been prepared via solvent-less thermolysis using a lead xanthate complex with the addition of a small concentration of a manganese source. nih.gov This demonstrates the feasibility of incorporating dopant atoms into the crystal lattice of the host material using this precursor approach. The synthesis of silver antimony sulfide (AgSbS₂) powders from a mixture of silver(I) ethylxanthate (B89882) and antimony(III) ethylxanthate via a solvent-free melt method further illustrates the utility of this method for producing ternary metal sulfides. researchgate.net

Thin Film Deposition via Molecular Xanthate Precursors

Molecular xanthate precursors are also well-suited for the deposition of metal sulfide thin films, a critical component in many electronic and optoelectronic devices. nih.gov Various deposition techniques can be employed, including doctor blade coating, spin coating, and aerosol-assisted chemical vapor deposition (AACVD). researchgate.netnih.govresearchgate.net The low decomposition temperatures of metal xanthates are particularly advantageous for thin film processing, as they allow for deposition on a variety of substrates, including those that are not stable at high temperatures.

The introduction of branched alkyl side chains into the xanthate ligand can enhance the solubility of the precursor, making it more suitable for solution-based deposition methods. core.ac.uk For example, copper zinc tin sulfide (Cu₂ZnSnS₄, CZTS) thin films, a promising material for solar cell applications, have been prepared from a solution of metal xanthates with 3,3-dimethyl-2-butyl side chains. core.ac.uk The subsequent annealing of the precursor film at temperatures between 180 and 350 °C resulted in the formation of nanocrystalline CZTS films. core.ac.uk

Aerosol-assisted chemical vapor deposition (AACVD) is another effective technique for depositing metal sulfide thin films from xanthate precursors. youtube.comnih.govmdpi.com In this method, a solution of the metal xanthate is aerosolized and transported to a heated substrate where it decomposes to form the thin film. Nickel sulfide (NiS) and cadmium sulfide (CdS) thin films have been successfully deposited using this technique with their respective ethyl xanthate precursors. youtube.commdpi.com The properties of the deposited films, such as crystallinity and grain size, can be controlled by adjusting the deposition temperature. mdpi.com

Catalytic Applications in Organic Synthesis

While the primary applications of this compound and its derivatives are in mineral processing and polymer chemistry, there is emerging evidence of their utility as catalysts or catalytic precursors in certain organic reactions. The unique chemical structure of the xanthate group allows it to participate in and facilitate various chemical transformations.

One notable application is the use of metal xanthates as latent in-situ catalysts for the curing of epoxy resins. mdpi.com In this process, the metal xanthate decomposes upon heating to generate metal sulfide nanoparticles. These nanoparticles then act as the active catalyst for the curing reaction of the epoxy resin. mdpi.com This approach offers the advantage of generating the catalyst in-situ, which can lead to better dispersion and catalytic activity. The thermal decomposition of the metal xanthate to the active metal sulfide catalyst follows a Chugaev-like elimination pathway. mdpi.com

Furthermore, xanthate esters have been explored as reactants and potential catalysts in various organic transformations. For example, they have been used in base-induced cycloaddition reactions with active methylene (B1212753) isocyanides to synthesize substituted 1,3-thiazoles. In the presence of an acid catalyst, xanthate esters can also function as alkylating agents for amines. Additionally, the reaction of xanthate esters with aryl methyl isocyanides in the presence of a base can yield carbamothioates, which have applications as pesticides and in other areas.

While these examples showcase the broader catalytic potential of xanthate compounds, specific research on the catalytic applications of this compound in organic synthesis is still an area that requires further exploration to fully understand its capabilities and potential as a catalyst or catalyst precursor.

This compound as a Component in Radical Initiator Systems

While this compound and related xanthates are not typically classified as classical radical initiators in the same vein as peroxides or azo compounds, they play a crucial role in controlling radical processes. Their primary function is not to initiate the formation of radicals from non-radical species, but rather to act as chain transfer agents, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. This process is also known as Macromolecular Design via Interchange of Xanthates (MADIX). nih.gov

In these systems, a conventional radical initiator is used to generate the initial radical species. The xanthate then reversibly reacts with the propagating polymer radical. This reversible transfer of the xanthate group allows for the concentration of active radicals to be kept low, which in turn minimizes termination reactions and allows for the synthesis of polymers with well-defined molecular weights and low dispersity. nih.govresearchgate.net The general mechanism involves the addition of a propagating radical (P•n) to the C=S bond of the xanthate, followed by fragmentation of the intermediate radical to regenerate a propagating radical and a new xanthate-terminated polymer chain.

The effectiveness of a xanthate in a RAFT/MADIX polymerization is dependent on the nature of its activating (Z) and leaving (R) groups. For instance, O-ethyl xanthates have been shown to exhibit moderate reactivity in the RAFT/MADIX polymerization of styrene (B11656). nih.gov The development of new xanthates, such as α-amido trifluoromethyl xanthates, has led to agents with enhanced reactivity for controlling the polymerization of monomers like styrene. nih.gov

The table below summarizes the components and conditions for a typical xanthate-mediated controlled radical polymerization system.

Table 1: Components of a Typical Xanthate-Mediated Controlled Radical Polymerization System

| Component | Function | Example |

|---|---|---|

| Monomer | The basic building block of the polymer | Styrene, Vinyl Acetate (B1210297) |

| Radical Initiator | Generates the initial radical species | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide |

| Xanthate (Chain Transfer Agent) | Controls the polymerization by reversible chain transfer | Methyl(ethoxycarbonothioyl)sulfanyl acetate (MESA) |

Development of Xanthate-Mediated Organic Reactions

The chemistry of xanthates extends beyond polymerization and has been extensively developed to mediate a variety of organic reactions, particularly those involving radical intermediates. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. rsc.org

A significant area of development has been the use of xanthates in radical addition reactions to alkenes. This methodology allows for the formation of new carbon-carbon bonds. The process typically involves the generation of a radical from the xanthate, which then adds to an alkene. The resulting radical can then be trapped or undergo further reactions, such as cyclization. rsc.orgmdpi.com

One notable application is the synthesis of γ-thiolactones. This involves the radical addition of a xanthate to an alkene, followed by thermolysis of the resulting adduct to generate a thiol, which then undergoes intramolecular cyclization. mdpi.com This method provides a versatile route to a variety of functionalized thiolactones.

Xanthate-mediated radical cyclizations have also been employed in the synthesis of complex heterocyclic structures. For example, a photocatalytic xanthate-based radical addition/cyclization cascade has been developed for the synthesis of 6-alkylated phenanthridines. rsc.orgresearchgate.net This approach utilizes xanthates as radical precursors to generate electrophilic radicals that can be introduced into various molecules under mild, oxidant-free conditions. rsc.org

The table below presents a selection of developed organic reactions mediated by xanthates, highlighting the diversity of accessible structures.

Table 2: Examples of Developed Xanthate-Mediated Organic Reactions

| Reaction Type | Xanthate Precursor | Substrate | Product | Key Features |

|---|---|---|---|---|

| Synthesis of γ-Thiolactones | α-Xanthate thioesters | Alkenes | γ-Thiolactones | Radical-mediated C-C bond formation followed by cyclization. mdpi.com |

| Synthesis of Phenanthridines | Various xanthates | 2-Biphenylisocyanides | 6-Alkylated phenanthridines | Photocatalytic radical addition/cyclization cascade. rsc.orgresearchgate.net |

| Formation of Pyrrolopyrimidines | Xanthate adducts | N-Allylaminopyrimidines | Pyrrolopyrimidines | Xanthate-triggered addition/cyclization cascade. mdpi.comnih.gov |

The versatility of xanthate chemistry is further demonstrated by its application in multicomponent reactions. For instance, the combination of Ugi-Smiles couplings with xanthate-mediated radical processes provides a concise route to complex heterocyclic systems like pyrrolidino-pyridines and pyrimidines. nih.gov These developments underscore the power of xanthates as versatile tools in modern organic synthesis.

Environmental Remediation Strategies for Methyl Ethyl Xanthate Contamination

Adsorption-Based Removal Technologies

Adsorption has emerged as a simple, efficient, and economical method for removing residual xanthates from aqueous solutions. mdpi.com This technique utilizes various adsorbent materials to bind methyl ethyl xanthate, thereby separating it from the wastewater.

Adsorbent Development: Activated Carbon, Clay Minerals, Zeolites, Metal-Organic Frameworks (MOFs)

A range of materials has been investigated for their potential to adsorb xanthates, with a focus on high surface area, porosity, and specific surface chemistry.

Activated Carbon (AC): Activated carbon is a well-established and highly effective adsorbent for organic contaminants, including ethyl xanthate. mdpi.comdeswater.com Studies have demonstrated that AC can achieve removal rates of over 99% for ethyl xanthate, particularly in low-concentration wastewater. mdpi.com The adsorption process is influenced by the micro-mesoporous structure of the activated carbon, with a significant portion of adsorption occurring within the micropores. deswater.com

Clay Minerals: Clay minerals, such as bentonite (B74815) and montmorillonite (B579905), are recognized for their stable physicochemical properties, large specific surface area, and rich pore structure. mdpi.com While raw bentonite shows a low affinity for xanthate removal, its adsorption properties can be significantly improved through surface modification with acids, or nanoparticles of copper, manganese, or aluminum. mdpi.comdeswater.com For instance, bentonite modified with copper-manganese (B8546573) ferrite (B1171679) nanoparticles has achieved a removal rate of over 94% for residual xanthate. mdpi.com Similarly, cationic gemini (B1671429) surfactant-modified montmorillonite has been shown to completely remove various xanthates within 60 minutes. mdpi.com

Zeolites: Natural and synthetic zeolites have been explored as adsorbents for xanthates. Natural zeolites may not exhibit significant adsorption for xanthates in their raw form; however, surface modification can dramatically enhance their performance. deswater.comresearchgate.net For example, zeolites pre-treated with sodium ions and subsequently modified with copper ions have demonstrated excellent adsorption properties for isopropyl xanthate. mdpi.comresearchgate.net Composites of silver nanoparticles and zeolite have also been successfully used to remove potassium ethyl xanthate from wastewater, with over 75% removal achieved in 120 minutes. scientific-publications.netmdpi.com